Benzenesulfinanilide
Description
Benzenesulfinanilide (C₁₂H₁₁NOS) is a sulfinylamine derivative characterized by a benzene ring attached to a sulfinyl (S=O) group and an aniline moiety. While direct data on its synthesis and applications are sparse in the provided evidence, its structural analogs—particularly benzenesulfonamides—are extensively studied for their roles in carbonic anhydrase inhibition and antimicrobial activity .
Structure
2D Structure
Properties
CAS No. |
14933-97-2 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-phenylbenzenesulfinamide |
InChI |
InChI=1S/C12H11NOS/c14-15(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H |
InChI Key |
VLJMBCZQJWXJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfinanilide can be synthesized through several methods. One common method involves the reaction of isothiocyanatobenzene with mafenide hydrochloride, forming benzenesulfonamide as an intermediate, which then undergoes cyclization to form the final product. Another method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together to produce benzenesulfonyl chloride, followed by a reaction with aniline to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfinanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinic acids.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinic acids, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzenesulfinanilide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfinanilide and its derivatives varies depending on the specific application. For instance, its antibacterial activity against MRSA and VRE is believed to involve inhibition of bacterial folate metabolism, although the exact mechanism may differ from that of traditional sulfa drugs . In enzyme inhibition, this compound derivatives act by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Benzenesulfinanilide belongs to a broader class of sulfonamide/sulfinylamine derivatives. Key structural analogs include:
Key Observations:
- Sulfinyl vs. Sulfonyl Groups : this compound’s sulfinyl group (S=O) contrasts with the sulfonyl group (SO₂) in benzenesulfonamides. This difference impacts electron distribution and binding affinity to biological targets like carbonic anhydrases .
Physicochemical Properties
Data from NIST (evidence 9) and screening studies (evidence 6) highlight critical differences:
Notes:
- This compound’s hydrophobicity may limit solubility in aqueous media, whereas benzenesulfonamides are more polar due to the SO₂ group .
- Substituents like diamides or ureido chains in analogs improve solubility and bioavailability .
Carbonic Anhydrase Inhibition:
- Benzenesulfonamides: Exhibit nanomolar IC₅₀ values against CA isoforms (e.g., CA II: 12 nM ).
- This compound: No direct inhibition data available, but its sulfinyl group may reduce binding affinity compared to sulfonamides due to weaker hydrogen bonding .
Antimicrobial Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
